Beta-adrenoceptor antagonists, commonly known as beta-blockers, are a class of medications with a wide range of applications in cardiovascular diseases, anxiety disorders, and migraine prophylaxis. Propranolol, a non-selective beta-blocker, has been extensively studied for its effects beyond beta-adrenergic blockade, particularly its interaction with serotonergic systems. The compound 5-Hydroxy Propranolol, a ring-hydroxylated metabolite of propranolol, has garnered interest due to its potential pharmacological activities and its role in the metabolism of propranolol.
Propranolol's interaction with serotonergic systems has implications for psychiatric disorders. Studies have shown that propranolol can inhibit behavioral responses in rats to increased 5-HT in the central nervous system, which may be relevant to its reported beneficial effects in the treatment of psychoses, such as schizophrenia3.
Propranolol is a well-established treatment for migraine prophylaxis. It has been compared with 5-hydroxytryptophan in a double-blind trial, demonstrating a significant reduction in the frequency of migraine attacks and the duration of attacks, as well as a reduction in the use of analgesics4.
The antihypertensive action of propranolol may involve central serotonergic pathways. Studies in dogs have shown that propranolol decreases central serotonergic activity, which is accompanied by a reduction in mean arterial pressure and heart rate5. This suggests a role for central serotonergic pathways in the cardiovascular effects of propranolol.
Chronic administration of propranolol has been found to affect neurochemical parameters, such as inhibiting acetylcholinesterase activity and altering levels of 5-hydroxytryptamine in the brain and heart7. These changes may contribute to the therapeutic effects of propranolol in hypertension control.
The synthesis and study of ring-hydroxylated propranolol isomers, including 5-Hydroxy Propranolol, have provided insights into the pharmacokinetics and metabolism of propranolol. The biological activity of these metabolites, including beta-receptor antagonist and vasodilating activities, varies depending on the position of the hydroxyl group8. This research is crucial for understanding the full spectrum of propranolol's pharmacological effects.
5-Hydroxy Propranolol is classified as a hydroxylated human drug metabolite (HDM) derived from propranolol through metabolic processes primarily involving cytochrome P450 enzymes in the liver. The compound is noted for its equipotent activity compared to propranolol itself, indicating its potential therapeutic relevance in clinical settings .
The synthesis of 5-Hydroxy Propranolol has traditionally posed challenges due to harsh reaction conditions and low yields. Recent advancements have focused on utilizing unspecific peroxygenases (UPOs) for more efficient synthesis.
The engineering of UPO from Agrocybe aegerita was employed to enhance the catalytic efficiency significantly. A structure-guided evolution approach was utilized, along with computational analysis, to optimize the enzyme's activity. The engineered UPO demonstrated:
These advancements provide a cost-effective and scalable method for synthesizing 5-Hydroxy Propranolol, facilitating further research and development.
5-Hydroxy Propranolol has a molecular formula of and features a complex structure characterized by:
The structural integrity and functional groups are critical for its biological activity, particularly in receptor binding and metabolic pathways.
5-Hydroxy Propranolol undergoes various chemical reactions primarily related to its metabolism and interactions within biological systems:
These reactions are essential for understanding the pharmacokinetics of propranolol and its metabolites, influencing their therapeutic effects and clearance from the body.
The mechanism through which 5-Hydroxy Propranolol exerts its effects is closely related to its interaction with beta-adrenergic receptors.
Understanding these mechanisms is vital for optimizing therapeutic strategies involving beta-blockers.
5-Hydroxy Propranolol exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and predicting pharmacokinetic behavior.
The applications of 5-Hydroxy Propranolol extend beyond its role as a metabolite:
5-Hydroxypropranolol (5-OHP) is a major phase I metabolite of the non-selective β-adrenergic antagonist propranolol. Its molecular formula is C₁₆H₂₁NO₃, with a molar mass of 275.34 g/mol [5] [6]. The compound features a naphthalene ring system substituted with a hydroxy group at the 5-position, linked via an ether bond to the 1-hydroxy-3-(isopropylamino)propan-2-ol side chain. This side chain contains a chiral center, resulting in (R)- and (S)-diastereomers that significantly impact its biological interactions [2].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses of human urine samples after propranolol administration reveal distinct elution profiles for these diastereomers: (S)-5-OHP elutes at 6.4 min and (R)-5-OHP at 6.6 min [2] [3]. High-resolution mass spectrometry confirms glucuronidation sites through characteristic fragmentation patterns, including a glucuronic acid loss of 176.0324 Da [2]. The stereochemistry influences metabolic fate, as only the (R)-diastereomeric glucuronide is detected in vivo, despite both forms appearing in in vitro microsomal incubations [3].
Table 1: Structural Identifiers of 5-Hydroxypropranolol
Property | Value |
---|---|
Systematic IUPAC Name | 5-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalen-1-ol |
CAS Registry Number | 81907-82-6 (free base); 62117-35-5 (HCl salt) |
Molecular Formula | C₁₆H₂₁NO₃ |
Molecular Weight | 275.34 g/mol |
Chiral Centers | 1 (side chain C2) |
5-OHP is a crystalline solid with predicted physicochemical properties critical for drug metabolism and analytical detection. Its boiling point is estimated at 487.5±35.0°C, and its density is 1.168±0.06 g/cm³ [6]. The compound exhibits moderate solubility in organic solvents: soluble in dimethylformamide (50 mg/mL), dimethyl sulfoxide (30 mg/mL), and ethanol (30 mg/mL), but lower solubility in aqueous buffers like PBS (0.5 mg/mL in 1:1 DMF:PBS) [6].
The acid dissociation constant (pKa) of 9.41±0.40 indicates basic character, consistent with the ionization of the secondary amine group under physiological conditions [6]. This property influences protein binding and membrane permeability. 5-OHP requires storage at -20°C for long-term stability, reflecting sensitivity to thermal degradation or oxidation [6] [8]. The phenolic hydroxy group at the 5-position of the naphthalene ring enhances reactivity toward phase II conjugation enzymes, particularly uridine 5’-diphospho-glucuronosyltransferases (UGTs), compared to the parent propranolol molecule [2] [3].
Table 2: Physicochemical Properties of 5-Hydroxypropranolol
Property | Value | Conditions |
---|---|---|
Boiling Point | 487.5 ± 35.0 °C | Predicted |
Density | 1.168 ± 0.06 g/cm³ | Predicted |
pKa | 9.41 ± 0.40 | Predicted (amine group) |
Solubility in DMF | 50 mg/mL | 25°C |
Solubility in PBS | 0.5 mg/mL | pH 7.2 (1:1 DMF:PBS) |
Storage Temperature | -20°C | Long-term stability |
Propranolol undergoes cytochrome P450 (primarily CYP2D6)-mediated hydroxylation at three positions on its naphthalene ring, generating 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP) as major isomers [2] [3]. These metabolites retain the intact side chain essential for β-adrenergic receptor binding but exhibit distinct pharmacological and metabolic profiles:
Pharmacological Activity: 4-OHP demonstrates β-blocking potency equipotent to propranolol, while 5-OHP retains moderate activity (estimated at 20-50% of the parent drug) [2] [4]. The bioactivity of 7-OHP remains uncharacterized, though structural similarities suggest potential receptor engagement. The preserved activity of 4-OHP and 5-OHP is attributed to unaltered spatial orientation of the ethanolamine side chain relative to propranolol [3].
Metabolic Fates: All three isomers undergo glucuronidation, but with differing regioselectivity and UGT enzyme specificity. In vivo analyses confirm aromatic-linked glucuronidation as the dominant pathway for all isomers under physiological conditions [2] [3]. Reaction phenotyping reveals that 5-OHP glucuronidation involves eight UGT isoforms: UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. In contrast, 7-OHP metabolism includes an additional enzyme, UGT1A6, while 4-OHP is primarily conjugated by UGT1A7, UGT1A9, and UGT2A1 [2] [3].
Table 3: Comparative Analysis of Propranolol and Its Hydroxylated Metabolites
Property | Propranolol | 4-OHP | 5-OHP | 7-OHP |
---|---|---|---|---|
β-Blocking Activity | Reference (100%) | Equipotent | Moderate (20-50%) | Unknown |
Primary UGTs | Side-chain conjugators | UGT1A7, UGT1A9, UGT2A1 | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 | UGT1A6 + all 5-OHP UGTs |
Diastereomeric Glucuronides in Urine | Not applicable | Both (R) and (S) | Only (R) detected | Both (R) and (S) |
Dominant Glucuronidation Site | Aliphatic OH | Aromatic OH (5-position) | Aromatic OH (5-position) | Aromatic OH (7-position) |
The chemical synthesis of 5-OHP presents challenges due to the need for regioselective hydroxylation at the naphthalene 5-position. Traditional organic synthesis routes involve multi-step sequences starting from naphthalene precursors, often requiring protective group strategies to avoid over-oxidation [6]. A significant advancement employs biocatalytic methods using fungal peroxygenases (e.g., from Agrocybe aegerita), which achieve direct 5-hydroxylation of propranolol with high regioselectivity [7]. This enzymatic approach utilizes hydrogen peroxide as a co-substrate and proceeds under mild aqueous conditions (pH 6-7, 25-30°C), contrasting with harsh chemical oxidants.
The fungal peroxygenase method offers distinct advantages:
Post-synthesis, 5-OHP is typically isolated as a hydrochloride salt (CAS 62117-35-5) through crystallization, enhancing stability for research applications [8]. Analytical characterization employs LC-MS/MS with comparison to in vivo-derived reference standards to confirm structural identity and regiochemical purity [2] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7